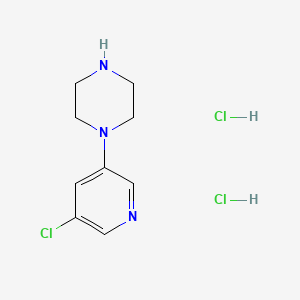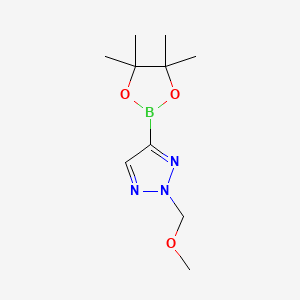
4-amino-N-hydroxybutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 It is a hydrochloride salt form of 4-amino-N-hydroxybutanamide, which is an amide derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-hydroxybutanamide hydrochloride typically involves the reaction of 4-aminobutyric acid with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-hydroxybutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
4-amino-N-hydroxybutanamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-amino-N-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N,N-dimethylbutanamide hydrochloride
- 4-amino-5-chloro-2-methoxybenzoic acid
- 4-piperidin-4-ylpyridine dihydrochloride
Uniqueness
4-amino-N-hydroxybutanamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydroxylamine group provides distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H11ClN2O2 |
|---|---|
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
4-amino-N-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-3-1-2-4(7)6-8;/h8H,1-3,5H2,(H,6,7);1H |
Clé InChI |
DVJCOJNKSYZKRN-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NO)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


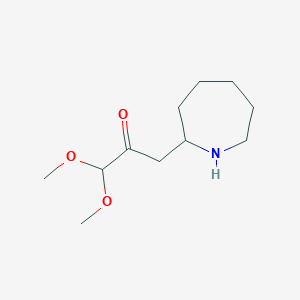
![2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)





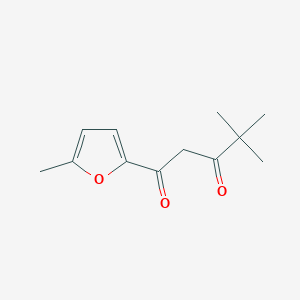

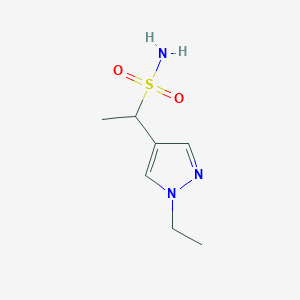
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
